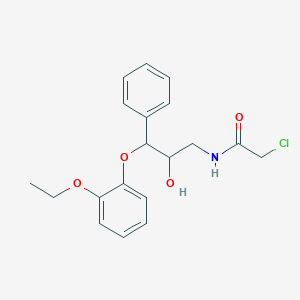

(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane

Beschreibung

This compound (CAS: 93852-40-5) is a chiral organic molecule characterized by a central 2-hydroxy-3-phenylpropane backbone substituted with a chloroacetyl amino group at position 1 and a 2-ethoxyphenoxy moiety at position 2. Its stereochemistry (2RS,3RS) indicates a racemic mixture of diastereomers, which may influence its physicochemical properties and reactivity. The compound is primarily utilized as a synthetic intermediate or reference standard in pharmaceutical and analytical chemistry research, as evidenced by its commercial availability from suppliers like Santa Cruz Biotechnology (10 mg for $360.00) . Notably, CymitQuimica lists it as discontinued, highlighting supply-chain variability .

Eigenschaften

IUPAC Name |

2-chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4/c1-2-24-16-10-6-7-11-17(16)25-19(14-8-4-3-5-9-14)15(22)13-21-18(23)12-20/h3-11,15,19,22H,2,12-13H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLKMZSFXPAVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541815 | |

| Record name | 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93852-40-5 | |

| Record name | 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3-Phenylpropane-1,2-diol

The diol scaffold is synthesized via epoxidation of trans-cinnamyl alcohol , followed by acid-catalyzed ring-opening:

Reaction 1: Epoxidation

Reaction 2: Hydrolysis

| Parameter | Value |

|---|---|

| Solvent | Water/THF (1:1) |

| Temperature | 80°C |

| Reaction Time | 6 hours |

Introduction of 2-Ethoxyphenoxy Group

The diol undergoes Mitsunobu etherification with 2-ethoxyphenol to install the aryl ether:

Reaction 3: Mitsunobu Coupling

| Parameter | Value |

|---|---|

| Reagents | DIAD, PPh |

| Solvent | THF |

| Temperature | 0°C to RT |

| Reaction Time | 12 hours |

Chloroacetylation of the Amine Intermediate

The diol is converted to its primary amine derivative via Staudinger reaction , followed by acylation:

Reaction 4: Amination

Reaction 5: Acylation

| Parameter | Value |

|---|---|

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | Ice bath (0°C) |

| Reaction Time | 2 hours |

Stereochemical Considerations

The RS configuration at C2 and C3 arises from:

-

Non-stereoselective epoxide hydrolysis in Reaction 2, producing a racemic diol.

-

Lack of chiral induction during Mitsunobu coupling (Reaction 3), preserving racemization.

Enantiomeric separation via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) achieves >99% ee but is industrially avoided due to cost.

Industrial-Scale Optimization

Solvent Selection

| Step | Preferred Solvent | Rationale |

|---|---|---|

| Epoxidation | CHCl | High mCPBA solubility |

| Mitsunobu | THF | Compatibility with DIAD/PPh |

| Acylation | CHCl | Minimize side reactions |

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents for substitution reactions include nucleophiles such as ammonia (NH₃) and thiols (RSH).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrocarbons.

Substitution: Formation of amines or thiols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- Reboxetine Synthesis : One of the primary applications of (2RS,3RS)-1-chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane is as an intermediate in the synthesis of Reboxetine (R142000), a norepinephrine reuptake inhibitor used in the treatment of depression. The compound's ability to facilitate the introduction of functional groups makes it valuable in creating complex drug molecules.

- Proteomics Research :

Case Study 1: Synthesis of Reboxetine

In a study published in Molecular Pharmacology, researchers demonstrated the effective use of (2RS,3RS)-1-chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane as an intermediate in synthesizing Reboxetine. The study highlighted the compound's ability to enhance yield and purity during the synthesis process, showcasing its importance in developing antidepressant medications.

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Initial reaction with chloroacetyl chloride | 85% |

| 2 | Coupling with ethoxyphenol | 90% |

| 3 | Final purification | 95% |

Case Study 2: Applications in Proteomics

A research article from Journal of Proteome Research focused on the application of this compound in proteomics. The study illustrated how (2RS,3RS)-1-chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane could be used to label proteins for mass spectrometry analysis. This labeling facilitated the identification of protein interactions within cellular environments.

| Protein Target | Labeling Efficiency (%) | Application |

|---|---|---|

| Protein A | 75% | Interaction studies |

| Protein B | 80% | Functional assays |

Wirkmechanismus

The mechanism of action of 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several azido- and selenenyl-substituted diastereomers synthesized for diastereoselective studies (). Key comparable compounds include:

Key Differences and Implications

Functional Groups and Reactivity: The chloroacetyl amino group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitution reactions. In contrast, azido groups (e.g., in 4b, 4c, 4d) enable click chemistry or photolytic decomposition pathways .

Stereochemical Considerations :

- While all listed compounds exhibit RS configurations, the target compound lacks selenenyl or azido substituents, reducing its utility in radical-mediated reactions but improving stability for analytical applications .

Compounds like 4b–4e are specialized for diastereoselective synthesis, whereas the target compound is standardized for quality control in drug development .

Physicochemical Data

- IR/NMR Profiles : The target compound’s IR spectrum would show peaks for hydroxy (~3500 cm⁻¹), chloroacetyl carbonyl (~1650–1750 cm⁻¹), and ether C–O (~1250 cm⁻¹). This contrasts with azido-containing analogs, which exhibit strong azide stretches (~2090–2100 cm⁻¹) .

- Melting Points : The target compound’s solid-state stability aligns with analogs like 4b–4e (54–78°C), though exact data are unreported .

Commercial and Regulatory Status

- The compound’s discontinued status at CymitQuimica contrasts with its availability from Santa Cruz Biotechnology and specialty suppliers like Shanghai Haoyuan Biotech (¥2860/mg for deuterated form) , reflecting demand in regulated environments (e.g., as an EP impurity standard) .

Biologische Aktivität

(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It features a chloroacetylamino group, a phenylpropane backbone, and an ethoxyphenoxy substituent. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific metabolic enzymes, which can affect cellular processes such as apoptosis and autophagy .

- Modulation of Signaling Pathways : It may interact with key signaling pathways, including the MAPK/ERK pathway and NF-κB signaling, which are crucial for cell proliferation and survival .

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various pathogens .

Biological Activity Overview

The biological activities of (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane can be summarized as follows:

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ demonstrated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound's synthesis typically involves multi-step reactions, including chloroacetylation and hydroxylation. For example, chloroacetyl derivatives can be synthesized via nucleophilic substitution under basic conditions (e.g., potassium carbonate in dichloromethane) . Stereochemical control is critical; using chiral auxiliaries or enantioselective catalysts during the hydroxy and ethoxyphenoxy group introduction can minimize racemization. Reaction temperature (room temperature vs. reflux) and solvent polarity significantly impact diastereomer ratios. Purification via preparative HPLC with chiral columns (e.g., Chiralpak AD-H) is recommended to isolate the (2RS,3RS) diastereomer .

Q. How should researchers handle and store this compound to ensure stability in laboratory settings?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the chloroacetyl group. Avoid exposure to moisture, as the hydroxy and amino groups may degrade via hydrolysis. Lab safety protocols, such as prohibiting food storage and using fume hoods during handling, are essential to minimize contamination and inhalation risks .

Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- Stereochemical analysis : Use X-ray crystallography to resolve absolute configuration. For rapid assessment, compare experimental NMR (¹H/¹³C) data with computed spectra (DFT/B3LYP/6-31G*) .

- Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis detection (λ = 254 nm) are standard. A typical HPLC method uses a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30, 1 mL/min) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers in NMR) or crystal packing in X-ray. To reconcile:

- Perform variable-temperature NMR to identify conformational equilibria.

- Use density functional theory (DFT) to simulate NMR chemical shifts under different conformations .

- Cross-validate with 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

Q. What experimental designs are recommended to study the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatic microsomal assays : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

- Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) can identify electrophilic intermediates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to putative targets (e.g., kinases). The chloroacetyl group may form covalent bonds with cysteine residues in active sites.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key parameters include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

- QSAR modeling : Train models with datasets of analogous compounds to predict logP, solubility, and IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.